3-Chloro-1-butyne (CAS 21020-24-6) is a highly versatile secondary propargylic chloride characterized by a terminal alkyne and a methyl-substituted electrophilic carbon. With a molecular weight of 88.53 g/mol, it serves as a critical bifunctional building block in organic synthesis and materials science . Unlike simpler alkyl halides, the juxtaposition of the carbon-carbon triple bond and the secondary chloride enables orthogonal reactivity. The terminal alkyne readily participates in Sonogashira cross-couplings and copper-catalyzed azide-alkyne cycloadditions (CuAAC), while the secondary chloride allows for tunable nucleophilic substitutions (SN2) and rearrangement-driven allene formations (SN2') [1]. This dual-reactivity profile makes it an indispensable precursor for synthesizing complex heterocycles, chiral propargylic amines, and functionalized allenes in both pharmaceutical development and advanced materials manufacturing.
Attempting to substitute 3-chloro-1-butyne with common analogs fundamentally disrupts synthetic workflows and procurement efficiency. Replacing it with the primary benchmark, propargyl chloride, eliminates the secondary methyl branch, drastically altering the regioselectivity of organometallic displacements from an SN2' allene-forming pathway to a direct SN2 alkyne-retaining pathway [1]. Substituting with the bromide analog, 3-bromo-1-butyne, introduces severe shelf-life limitations; secondary propargylic bromides are notoriously unstable and prone to spontaneous elimination or polymerization at room temperature, leading to batch-to-batch reproducibility failures [2]. Furthermore, utilizing internal alkyne isomers like 1-chloro-2-butyne completely abolishes terminal alkyne reactivity, rendering the molecule useless for click chemistry or terminal cross-coupling applications. Procurement must strictly specify 3-chloro-1-butyne to guarantee both structural fidelity and long-term storage stability.
When subjected to organocuprate reagents, the substitution pattern of the propargylic chloride dictates the reaction pathway. 3-Chloro-1-butyne, possessing a secondary chloride, provides sufficient steric hindrance at the alpha-carbon to strongly bias the reaction toward an SN2' displacement, yielding >85% of the corresponding substituted allene [1]. In contrast, the primary analog, propargyl chloride, experiences minimal steric bulk and predominantly undergoes direct SN2 substitution, yielding the terminal alkyne as the major product. For buyers targeting allene-based materials or intermediates, procuring the secondary chloride is mandatory to achieve high regiochemical purity.
| Evidence Dimension | Regioselectivity (SN2' Allene Yield) |
| Target Compound Data | >85% SN2' pathway (allene formation) |
| Comparator Or Baseline | Propargyl chloride (Primary): Predominantly SN2 pathway (alkyne retention) |
| Quantified Difference | Shift from direct SN2 to >85% SN2' regioselectivity |
| Conditions | Organocuprate-mediated displacement at low temperatures |
Ensures the successful synthesis of substituted allenes, which is impossible to achieve efficiently with primary propargyl chloride.
Halogen selection at the secondary propargylic position critically impacts material stability. 3-Chloro-1-butyne maintains >98% purity over extended periods under standard cool storage conditions, offering reliable performance for industrial scale-up [1]. Conversely, 3-bromo-1-butyne is highly reactive and thermally labile, frequently degrading via spontaneous elimination or polymerization, resulting in a loss of >10% purity within weeks if not stored at sub-zero temperatures with stabilizers. This degradation severely impacts batch reproducibility and increases waste.
| Evidence Dimension | Precursor Stability (Purity Retention) |
| Target Compound Data | >98% purity retained under standard cool storage |
| Comparator Or Baseline | 3-Bromo-1-butyne: Rapid degradation, often <90% purity within weeks at RT |
| Quantified Difference | Significant reduction in spontaneous degradation and polymerization |
| Conditions | Standard laboratory storage conditions (0-4 °C to RT) |
Reduces procurement waste and ensures consistent batch-to-batch reproducibility during scale-up by avoiding the thermal lability of bromides.
The terminal alkyne moiety of 3-chloro-1-butyne allows for highly efficient participation in click chemistry (CuAAC) and Sonogashira couplings, typically achieving >95% yields for the initial functionalization step while leaving the secondary chloride intact for subsequent reactions [1]. Substituting this material with its internal alkyne isomer, 1-chloro-2-butyne, results in a complete loss of this orthogonal reactivity, as the internal triple bond cannot undergo terminal deprotonation or standard click cycloadditions. Procurement of the terminal isomer is strictly required for sequential dual-functionalization workflows.
| Evidence Dimension | Terminal Alkyne Reactivity (CuAAC/Sonogashira Yield) |
| Target Compound Data | >95% yield in terminal-specific coupling reactions |
| Comparator Or Baseline | 1-Chloro-2-butyne (Internal isomer): 0% yield in terminal-specific reactions |
| Quantified Difference | 100% restoration of terminal alkyne functionalization capacity |
| Conditions | Standard CuAAC or Sonogashira cross-coupling conditions |
Enables the construction of complex, multi-functionalized architectures (e.g., triazoles) that are inaccessible with internal alkyne isomers.
The secondary propargylic structure of 3-chloro-1-butyne makes it the targeted precursor for reacting with organometallic reagents (e.g., Grignard or cuprate reagents) to selectively produce branched allenes, a critical motif in advanced pharmaceuticals and functional materials[1].
Leveraging its orthogonal reactivity, 3-chloro-1-butyne is highly effective for building complex heterocycles. The terminal alkyne can first be converted into a 1,2,3-triazole via CuAAC, followed by the nucleophilic displacement of the secondary chloride with amines or thiols to generate diverse libraries of bioactive compounds [2].
As a secondary chloride, 3-chloro-1-butyne possesses a stereocenter that can be resolved or utilized in stereospecific nucleophilic substitutions, making it a highly valuable building block for the synthesis of enantiopure propargylic amines and related chiral ligands used in asymmetric catalysis [3].
Flammable